

Assessing Hypaphorine's Specificity for Auxin Receptors: A Comparative Guide

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Compound of Interest

Compound Name: Hypaphorine

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This guide provides a comparative analysis of **hypaphorine**'s interaction with auxin receptors, placing it in the context of natural auxins and other known antagonists. While direct quantitative binding data for **hypaphorine** to the core TIR1/AFB auxin receptors is not currently available in the public domain, this document synthesizes existing research on its antagonistic effects and compares them with compounds for which direct binding affinities have been determined.

Executive Summary

Hypaphorine, a tryptophan-derived alkaloid produced by some ectomycorrhizal fungi, has been identified as an antagonist of the plant hormone auxin. It has been shown to counteract the effects of the primary native auxin, indole-3-acetic acid (IAA), on plant development, including root elongation and gene expression[1]. The mode of action is suggested to be competitive, potentially by interfering with auxin binding to its receptors[2][3]. However, direct binding studies on the canonical TIR1/AFB auxin receptors are lacking. This guide presents the available data on natural and synthetic auxins' binding affinities to provide a framework for evaluating the potential specificity of **hypaphorine**.

Data Presentation: Ligand-Receptor Binding Affinities

The following table summarizes the dissociation constants (Kd) for various ligands to the TIR1/AFB-Aux/IAA co-receptor complex. A lower Kd value indicates a higher binding affinity.

Ligand	Receptor Complex	Kd (nM)	Ligand Type	Reference
Indole-3-acetic acid (IAA)	TIR1-IAA7	17.81 ± 7.81	Natural Auxin	[4]
TIR1-DI-DII (IAA7)	13.84 ± 4.63	Natural Auxin	[4]	
TIR1-IAA7 DII	218.40 ± 25.80	Natural Auxin	[4]	
TIR1-IAA12	270.25 ± 54.09	Natural Auxin	[4]	
1-Naphthaleneacetic acid (NAA)	TIR1-IAA7	113.50 ± 3.50	Synthetic Auxin	[4]
2,4-Dichlorophenoxyacetic acid (2,4-D)	TIR1-IAA7	248 - 1000	Synthetic Auxin	[4]
Picloram	AFB5-IAA7	High Affinity	Synthetic Auxin	[4]
Hypaphorine	TIR1/AFB	Not Reported	Putative Antagonist	N/A
Auxinole	TIR1/AFB	Not Reported	Synthetic Antagonist	N/A

Note on **Hypaphorine** and Auxinole: While specific Kd values for **hypaphorine** and the synthetic antagonist auxinole with TIR1/AFB receptors are not available in the provided search results, studies on auxinole indicate it binds with high affinity to block the formation of the TIR1-IAA-Aux/IAA complex. Research on **hypaphorine** suggests a competitive inhibition mechanism, as evidenced by its interaction with horseradish peroxidase, a model for auxin-binding proteins[2][3][5].

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Auxin-Receptor Binding

This protocol outlines a typical SPR experiment to quantify the binding of auxins and potential antagonists to the TIR1/AFB-Aux/IAA co-receptor complex.

Objective: To determine the binding kinetics and affinity (K_d) of a ligand for the auxin receptor complex.

Materials:

- Biacore SPR instrument (e.g., Biacore T200)
- Streptavidin-coated sensor chip
- Purified recombinant TIR1 or AFB protein
- Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)
- Ligands for testing (e.g., IAA, NAA, **hypaphorine**, auxinole) dissolved in an appropriate buffer
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

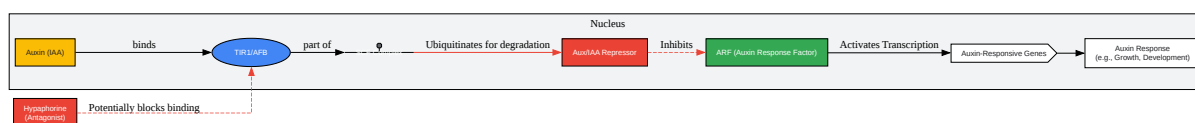
- **Chip Preparation:** The streptavidin-coated sensor chip is docked in the SPR instrument.
- **Ligand Immobilization:** The biotinylated Aux/IAA degron peptide is immobilized onto the sensor chip surface via the streptavidin-biotin interaction. A reference flow cell is prepared with a non-specific peptide or left blank to subtract non-specific binding.
- **Analyte Preparation:** The TIR1/AFB protein and the test ligand are prepared in the running buffer at various concentrations. For antagonists, a constant concentration of the receptor

and a range of antagonist concentrations can be used in the presence of a fixed concentration of a known auxin agonist.

- Binding Measurement:
 - A solution containing the TIR1/AFB protein and the test ligand is injected over the sensor chip surface.
 - The binding of the receptor to the immobilized Aux/IAA peptide, facilitated by the ligand, is measured in real-time as a change in the refractive index (measured in Response Units, RU).
 - The association phase is followed by a dissociation phase where the running buffer without the analyte is flowed over the chip.
- Regeneration: The sensor chip surface is regenerated by injecting the regeneration solution to remove the bound receptor-ligand complex, preparing the surface for the next injection.
- Data Analysis: The sensorgrams (plots of RU versus time) are analyzed using appropriate software (e.g., Biacore Evaluation Software). The association (k_a) and dissociation (k_d) rate constants are determined, and the dissociation constant ($K_d = k_d/k_a$) is calculated to quantify the binding affinity.

Visualizations

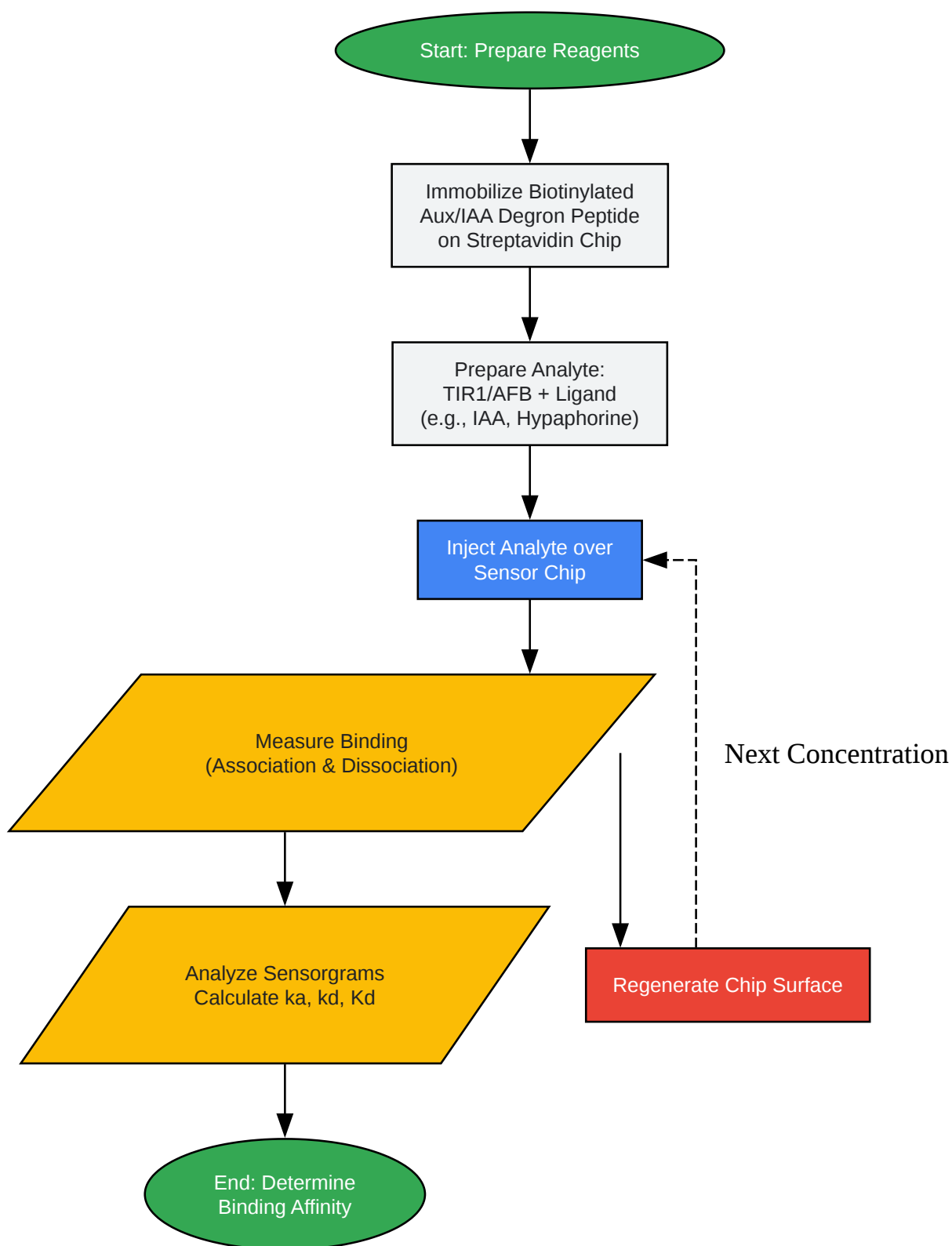
Auxin Signaling Pathway



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Caption: Canonical auxin signaling pathway and the putative point of intervention by **hypaphorine**.

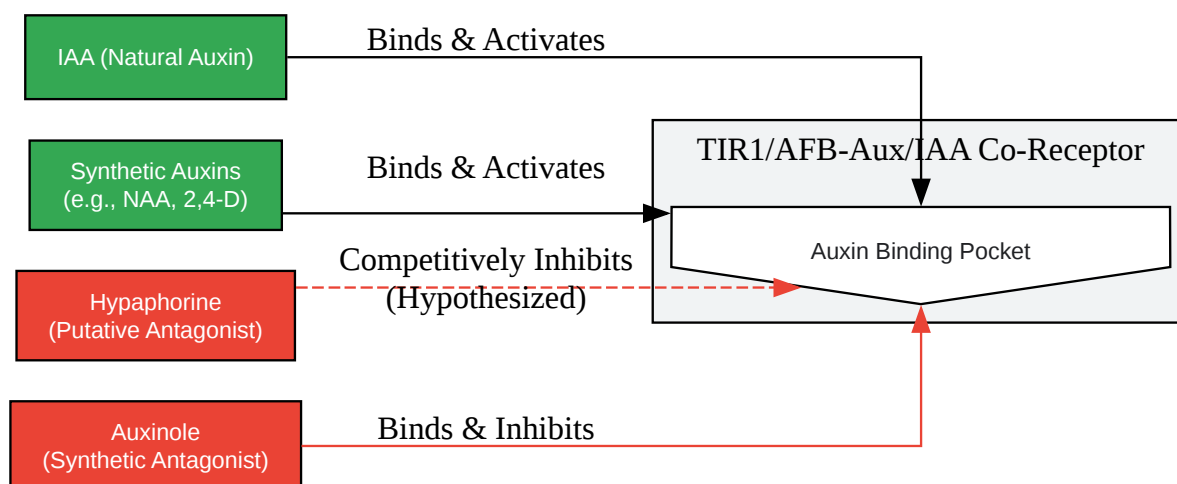
Experimental Workflow for SPR-based Binding Assay



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Caption: Workflow for determining ligand-receptor binding affinity using Surface Plasmon Resonance.

Logical Relationship of Ligand Interactions



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Caption: Logical comparison of how different ligands are proposed to interact with the auxin receptor.

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